{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid
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Overview
Description
{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is a complex organic compound that features a quinoline derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline moiety makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid typically involves multiple steps. One common method starts with the preparation of 3,4-dihydroquinolin-1(2H)-one, which is then reacted with 4-aminophenylacetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline moiety or other parts of the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a model compound for investigating the binding affinities and mechanisms of action of quinoline-based drugs.
Medicine
Medicinally, this compound has potential applications in the development of new therapeutic agents. Its structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of materials with specific properties. For example, it might be incorporated into polymers or other materials to impart desired characteristics such as increased stability or specific reactivity.
Mechanism of Action
The mechanism of action of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have a similar structure and are used in various applications, including medicinal chemistry.
2,3-Dihydroquinazolin-4(1H)-one: This compound is another quinoline derivative with applications in drug design and development.
Uniqueness
What sets {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid apart is its specific combination of functional groups, which allows for unique interactions and reactivity. This makes it a valuable compound for exploring new chemical and biological pathways.
Properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinoline-1-carbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)12-13-7-9-15(10-8-13)19-18(23)20-11-3-5-14-4-1-2-6-16(14)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAASPRLQSLXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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